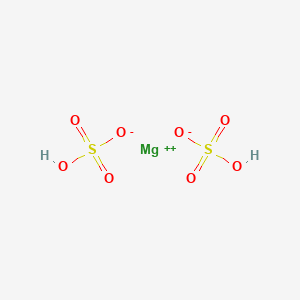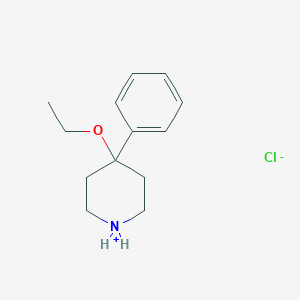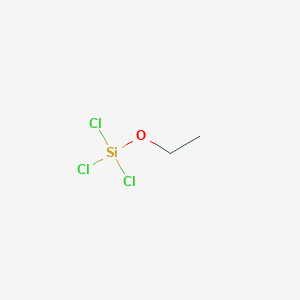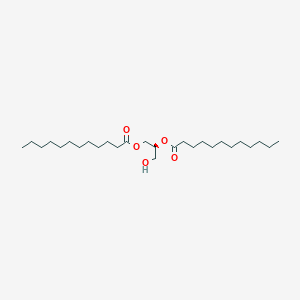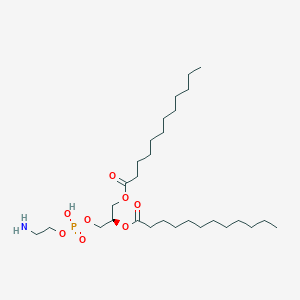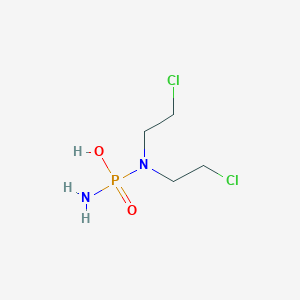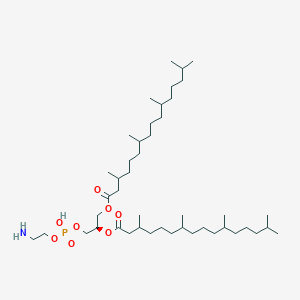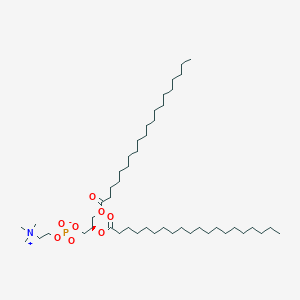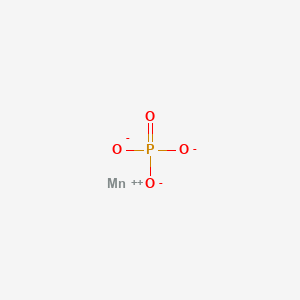
Phosphoric acid, manganese salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, manganese salt is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and environmental remediation. This compound is a commonly used reagent in organic synthesis, and its unique properties make it an attractive candidate for further investigation.
Mecanismo De Acción
Phosphoric acid, manganese salt exerts its effects through various mechanisms, including the scavenging of reactive oxygen species and the inhibition of pro-inflammatory cytokines. These actions contribute to its potential therapeutic effects in various disease states.
Efectos Bioquímicos Y Fisiológicos
Phosphoric acid, manganese salt has been shown to have various biochemical and physiological effects, including the modulation of gene expression and the regulation of cellular signaling pathways. These effects are thought to contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphoric acid, manganese salt has several advantages for use in laboratory experiments, including its stability and solubility in water. However, it also has some limitations, including its potential toxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the investigation of phosphoric acid, manganese salt. These include further studies on its potential therapeutic effects in various disease states, as well as its potential applications in environmental remediation and catalysis.
In conclusion, phosphoric acid, manganese salt is a compound with significant potential for various applications, including medicine and environmental remediation. Its unique properties and mechanisms of action make it an attractive candidate for further investigation, and future studies may reveal new therapeutic and practical applications for this compound.
Métodos De Síntesis
Phosphoric acid, manganese salt can be synthesized through various methods, including the reaction of manganese oxide with phosphoric acid or the reaction of manganese carbonate with phosphoric acid. The resulting product is a white crystalline solid that is soluble in water.
Aplicaciones Científicas De Investigación
Phosphoric acid, manganese salt has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propiedades
Número CAS |
10124-54-6 |
|---|---|
Nombre del producto |
Phosphoric acid, manganese salt |
Fórmula molecular |
MnO4P- |
Peso molecular |
149.909 g/mol |
Nombre IUPAC |
manganese(2+);phosphate |
InChI |
InChI=1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-3 |
Clave InChI |
CPSYWNLKRDURMG-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Mn+2] |
SMILES canónico |
[O-]P(=O)([O-])[O-].[Mn+2] |
Otros números CAS |
10124-54-6 |
Descripción física |
Liquid |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




